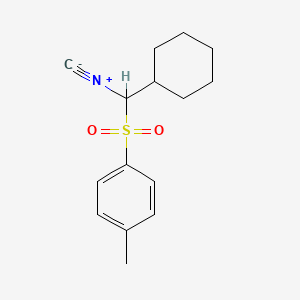

1-Cyclohexyl-1-tosylmethyl isocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[cyclohexyl(isocyano)methyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h8-11,13,15H,3-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVZZOZWXDWACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCCC2)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589586 | |

| Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048971-67-0 | |

| Record name | 1-[(Cyclohexylisocyanomethyl)sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048971-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 1-Cyclohexyl-1-tosylmethyl isocyanide for Advanced Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the demand for novel molecular scaffolds with intricate three-dimensional architectures is perpetual. Tosylmethyl isocyanide (TosMIC) and its derivatives have emerged as exceptionally versatile building blocks, enabling the efficient construction of a diverse array of heterocyclic systems that form the core of many therapeutic agents. This technical guide delves into the properties, structure, and synthetic utility of a key α-substituted analogue, 1-Cyclohexyl-1-tosylmethyl isocyanide . While specific literature on this particular derivative is sparse, this guide will leverage the extensive knowledge of its parent compound and other α-alkylated counterparts to provide a comprehensive and practical resource for researchers and scientists.

Structural Elucidation and Physicochemical Properties

This compound, identified by its CAS Number 1048971-67-0, possesses a unique trifunctional molecular architecture that dictates its reactivity. The central α-carbon is rendered acidic by the presence of two powerful electron-withdrawing groups: the isocyanide (-N≡C) and the tosyl (p-toluenesulfonyl) moieties. The bulky cyclohexyl group introduces significant steric influence, which can be strategically exploited to control stereoselectivity in complex synthetic transformations.

| Property | Value | Source/Method |

| IUPAC Name | 1-((Cyclohexyl(isocyano)methyl)sulfonyl)-4-methylbenzene | |

| CAS Number | 1048971-67-0 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₉NO₂S | [1][3] |

| Molecular Weight | 277.38 g/mol | |

| Appearance | Predicted to be a solid | Extrapolated from TosMIC |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DME, CH₂Cl₂) and insoluble in water. | Extrapolated from TosMIC[5] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The spectrum is anticipated to exhibit characteristic signals for the cyclohexyl protons, a multiplet for the methine proton at the α-carbon, the aromatic protons of the tosyl group (typically two doublets), and a singlet for the methyl group of the tosyl moiety.

-

¹³C NMR: Key resonances would include the isocyanide carbon, the α-carbon, the carbons of the cyclohexyl ring, and the aromatic and methyl carbons of the tosyl group.

-

IR Spectroscopy: A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration is expected in the region of 2120-2150 cm⁻¹.[2] Other significant peaks would correspond to the sulfonyl group (S=O) stretches.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the tosyl group, the isocyanide, and fragments of the cyclohexyl ring.

Synthesis of α-Substituted Tosylmethyl Isocyanides: A Proven Workflow

The synthesis of α-substituted TosMIC derivatives, including the cyclohexyl variant, generally follows a well-established two-step procedure starting from the corresponding aldehyde. This process involves the formation of an N-formyl intermediate, followed by dehydration to yield the isocyanide.

Step 1: Synthesis of N-(1-Cyclohexyl-1-tosylmethyl)formamide

This step involves a multicomponent reaction between cyclohexanecarboxaldehyde, p-toluenesulfinic acid, and formamide.

Experimental Protocol:

-

To a stirred solution of formamide (2.5 equivalents) in a 1:1 mixture of acetonitrile and toluene, add cyclohexanecarboxaldehyde (1.0 equivalent) and chlorotrimethylsilane (1.1 equivalents).

-

Heat the reaction mixture to 50°C for 4-5 hours under an inert atmosphere (e.g., nitrogen).

-

Add p-toluenesulfinic acid (1.5 equivalents) to the mixture and continue heating at 50°C for an additional 4-5 hours.[6]

-

Cool the reaction to room temperature and add tert-butyl methyl ether (TBME).

-

The precipitated white solid, N-(1-cyclohexyl-1-tosylmethyl)formamide, is collected by filtration, washed with cold TBME, and dried under vacuum. This intermediate is often sufficiently pure for the subsequent step.

Step 2: Dehydration to this compound

The formamide intermediate is dehydrated using a suitable dehydrating agent, such as phosphorus oxychloride, in the presence of a base.[2][6]

Experimental Protocol:

-

Suspend N-(1-cyclohexyl-1-tosylmethyl)formamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add phosphorus oxychloride (2.0 equivalents) to the suspension and stir for 5 minutes at room temperature.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add triethylamine (6.0 equivalents) dropwise over 30-45 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.

-

Quench the reaction by the addition of water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from propanol or a dichloromethane/hexanes mixture) to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications: A Gateway to Molecular Complexity

The synthetic prowess of this compound lies in its ability to participate in a variety of powerful transformations, most notably the van Leusen reaction and other isocyanide-based multicomponent reactions. The presence of the cyclohexyl group can impart unique steric and electronic properties to the resulting products, making it a valuable tool for fine-tuning molecular structures in drug discovery programs.

The van Leusen Reaction: A Cornerstone of Heterocycle Synthesis

The van Leusen reaction is a robust method for the synthesis of nitriles, oxazoles, and imidazoles.[7][8] The reaction of an α-substituted TosMIC derivative like this compound with aldehydes or imines provides access to highly substituted heterocyclic cores.

The one-pot reaction of an aldehyde, a primary amine, and this compound is a highly efficient method for the synthesis of 1,4,5-trisubstituted imidazoles.[3][9][10]

Reaction Mechanism:

The reaction is initiated by the in situ formation of an aldimine from the aldehyde and the primary amine. The α-carbon of this compound is then deprotonated by a base (e.g., K₂CO₃, t-BuOK), and the resulting carbanion undergoes a cycloaddition with the aldimine. Subsequent elimination of p-toluenesulfinic acid from the intermediate imidazoline yields the aromatic imidazole product.[3]

Caption: van Leusen three-component synthesis of a trisubstituted imidazole.

Exemplary Protocol for Imidazole Synthesis:

-

To a solution of the aldehyde (1.0 equivalent) and primary amine (1.1 equivalents) in a suitable solvent (e.g., methanol, DMF), add this compound (1.0 equivalent).

-

Add a base such as potassium carbonate (2.0 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.

Passerini and Ugi Multicomponent Reactions

Isocyanides are key components in the Passerini and Ugi multicomponent reactions, which are powerful tools for the rapid generation of molecular diversity.[11][12]

-

Passerini Reaction: This three-component reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide.[11] The use of this compound in a Passerini reaction would be expected to yield α-acyloxy amides with a cyclohexyl- and tosyl-substituted amide nitrogen.

-

Ugi Reaction: This four-component reaction combines an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to produce a bis-amide.[12] Employing this compound in an Ugi reaction would lead to the formation of complex peptide-like structures.

The application of this compound in these reactions opens avenues for the synthesis of novel, sterically demanding peptidomimetics and other complex molecules of interest in drug discovery.

Conclusion and Future Perspectives

This compound stands as a potent and versatile reagent in the arsenal of the modern synthetic chemist. Its unique structural features, combining the reactivity of the isocyanide and the activating and leaving group properties of the tosyl moiety with the steric bulk of the cyclohexyl group, make it an invaluable tool for the construction of complex molecular architectures. The ability to readily access highly substituted heterocyclic scaffolds, such as imidazoles, through the robust van Leusen reaction, underscores its significance in the synthesis of potential pharmaceutical candidates. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the discovery of new and effective medicines. Further exploration of its reactivity in a broader range of multicomponent reactions and asymmetric synthesis is a promising area for future research.

References

-

This compound. PubChem. [Link]

-

α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. [Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). [Link]

-

This compound | CAS#:1048971-67-0. Chemsrc. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]

-

1-(1-Isocyanoethanesulfonyl)-4-methylbenzene. PubChem. [Link]

-

This compound | CAS#:1048971-67-0. Chemsrc. [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

-

Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. [Link]

-

Pseudo-multicomponent reactions. Semantic Scholar. [Link]

-

1-Isocyano-4-methylbenzene. PubChem. [Link]

-

Tosylmethyl isocyanide. PubChem. [Link]

-

1-Cyclohexyl-4-methyl-benzene. PubChem. [Link]

-

Cyclohexylmethyl 4-methylbenzenesulfonate. PubChem. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 1-Cyclohexyl-1-tosylmethyl isocyanide

Foreword: Navigating the Frontier of TosMIC Chemistry

In the landscape of modern organic synthesis, the family of tosylmethyl isocyanides (TosMICs) represents a cornerstone for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles that are prevalent in pharmacologically active compounds. This guide is dedicated to a specific, yet underexplored member of this family: 1-Cyclohexyl-1-tosylmethyl isocyanide (CAS No. 1048971-67-0). While extensive literature exists for the parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), specific experimental data for its α-cyclohexyl derivative remains scarce.

This document, therefore, adopts a dual-pronged approach. It serves as a comprehensive technical guide to the core principles of α-substituted TosMIC reagents, leveraging the vast body of knowledge on the parent compound to infer the properties, synthesis, and reactivity of this compound. For the discerning researcher, scientist, or drug development professional, this guide will not only illuminate the expected chemical behavior of this specific reagent but also provide a robust framework for its application in the synthesis of novel molecular entities. Every protocol and mechanistic claim is grounded in the established and validated chemistry of the broader TosMIC family, ensuring a blend of theoretical insight and practical applicability.

Core Concepts: The Molecular Architecture and Reactivity of α-Substituted TosMIC Reagents

At its heart, this compound is a trifunctional reagent, a characteristic that underpins its synthetic versatility.[1][2][3] The molecule's reactivity is dictated by the interplay of three key components centered around a single carbon atom:

-

The Isocyanide Group (-N≡C): This functional group is the linchpin of many of the reagent's characteristic reactions, acting as a potent nucleophile and a precursor to various nitrogen-containing heterocycles.[4][5]

-

The Tosyl Group (p-toluenesulfonyl, -SO₂C₆H₄CH₃): An excellent leaving group, the tosyl moiety also serves to acidify the α-proton, facilitating deprotonation and subsequent alkylation.[6]

-

The α-Cyclohexyl Substituent: This bulky, non-polar group influences the steric environment of the reactive center, which can be strategically employed to direct the stereochemical outcome of reactions. It also impacts the overall lipophilicity of the molecule and its derivatives.

The synergy of these groups makes this compound a powerful tool for constructing intricate molecular frameworks, particularly in the realm of medicinal chemistry where the synthesis of diverse heterocyclic libraries is paramount.[7][8]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1048971-67-0 | [9][10][11][12][][14] |

| Molecular Formula | C₁₅H₁₉NO₂S | [9][10][12] |

| Molar Mass | 277.38 g/mol | [9][] |

| Appearance | Likely a solid at room temperature, similar to TosMIC. | Inferred from TosMIC[7] |

| Solubility | Expected to be soluble in common organic solvents like THF, DME, and DMSO. | Inferred from TosMIC[15] |

| Storage Temperature | +2 to +8 °C | [9] |

Synthesis and Handling: A Protocol Grounded in Established Chemistry

The synthesis of α-substituted TosMIC derivatives is a well-established process, typically involving the deprotonation of the parent TosMIC followed by alkylation. The following protocol is a generalized procedure that can be adapted for the synthesis of this compound.

Proposed Synthetic Workflow

The synthesis of the title compound would logically proceed via the α-alkylation of p-tosylmethyl isocyanide (TosMIC) with a suitable cyclohexyl halide.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Caution: This is a generalized protocol and should be optimized with appropriate safety precautions. Isocyanides are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[5][16][17][18][19][20]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-tosylmethyl isocyanide (1.0 eq) and anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (1.5 eq), portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the anion is typically indicated by a change in color.

-

Alkylation: Add cyclohexyl bromide or iodide (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture at room temperature. The reaction is typically exothermic. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Safety and Handling

Isocyanides are known for their toxicity and foul odor.[5] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[16][17][18][19] In case of exposure, seek immediate medical attention.[16][18][19] Waste should be quenched with a solution of aqueous acid and bleach before disposal according to institutional guidelines.

Synthetic Applications in Drug Discovery

The true value of this compound lies in its potential as a building block for synthesizing pharmacologically relevant heterocyclic scaffolds.[1][7][8]

The Van Leusen Three-Component Reaction

A cornerstone of TosMIC chemistry is the Van Leusen reaction, a powerful method for the synthesis of oxazoles, imidazoles, and pyrroles.[15][21][22] The use of an α-substituted derivative like this compound allows for the direct installation of a cyclohexyl group into the final heterocyclic product.

Caption: Van Leusen synthesis of a trisubstituted imidazole.

This one-pot reaction offers a highly efficient route to complex imidazoles, which are privileged structures in medicinal chemistry, found in drugs such as the antifungal agent ketoconazole and the anti-ulcer drug cimetidine. The cyclohexyl group can serve as a lipophilic moiety to enhance membrane permeability or to probe steric pockets in a biological target.

Synthesis of Nitriles

The Van Leusen reaction can also be employed to convert aldehydes and ketones into nitriles in a cyanide-free manner.[23] This transformation is particularly valuable in drug development, where nitriles are common functional groups that can act as bioisosteres for carbonyls or as synthetic handles for further elaboration.[23]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on its structure and data from related compounds.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the tosyl group (aromatic protons around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm), as well as complex multiplets for the cyclohexyl protons in the aliphatic region (typically 1.0-2.0 ppm). The methine proton of the parent TosMIC would be absent, confirming α-substitution.

-

¹³C NMR: The isocyanide carbon would appear as a characteristic signal in the range of 160-170 ppm. Signals for the tosyl and cyclohexyl carbons would also be present in their expected regions.

-

IR Spectroscopy: A strong, sharp absorption band between 2120 and 2150 cm⁻¹ would be indicative of the isocyanide (-N≡C) stretching vibration. Strong absorptions around 1330 and 1150 cm⁻¹ would correspond to the asymmetric and symmetric stretching of the sulfonyl group (-SO₂-).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 277.38 g/mol .

Conclusion and Future Outlook

This compound, while not as extensively studied as its parent compound, represents a valuable tool for synthetic and medicinal chemists. Its ability to introduce a cyclohexyl moiety into heterocyclic scaffolds via robust and well-understood reaction pathways like the Van Leusen reaction makes it an attractive reagent for the synthesis of novel drug candidates. The principles and protocols outlined in this guide, derived from the rich chemistry of TosMIC, provide a solid foundation for researchers to explore the full potential of this versatile building block. As the demand for structurally diverse and complex molecules in drug discovery continues to grow, the importance of specialized reagents like this compound is set to increase, paving the way for new therapeutic innovations.

References

-

The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review - ResearchGate. (URL: [Link])

-

The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review | Bentham Science Publishers. (URL: [Link])

-

Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review - Bentham Science Publisher. (URL: [Link])

-

This compound, 500 mg, CAS No. 1048971-67-0. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

This compound. (URL: [Link])

-

SAFETY DATA SHEET - Chem Service. (URL: [Link])

-

CYCLOHEXYL ISOCYANIDE | Georganics. (URL: [Link])

-

This compound | CAS#:1048971-67-0 | Chemsrc. (URL: [Link])

-

cyclohexyl isocyanide - Organic Syntheses Procedure. (URL: [Link])

-

Tosylmethyl Isocyanide (TosMIC): A Key Intermediate in Drug Discovery and Development. (URL: [Link])

-

Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem. (URL: [Link])

-

α-TOSYLBENZYL ISOCYANIDE - Organic Syntheses Procedure. (URL: [Link])

-

Product Class 7: Isocyanides and Related Compounds. (URL: [Link])

-

TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES - ResearchGate. (URL: [Link])

-

MSDS of this compound. (URL: [Link])

-

A cyanide-free continuous flow synthesis of nitriles via the van Leusen reaction - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

-

Synthetic Uses of Tosylmethyl Isocyanide (TosMIC) - Organic Reactions. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL: [Link])

-

Tetra-N-butylammonium chloride - the NIST WebBook. (URL: [Link])

-

Tetrabutylammonium Chloride | C16H36N.Cl | CID 70681 - PubChem. (URL: [Link])

-

isocyanic acid, (5-isocyanato-1,3,3-trimethylcyclohexyl)methyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review | Bentham Science [benthamscience.com]

- 4. Tosylmethyl isocyanide | 36635-61-7 [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound, 500 mg, CAS No. 1048971-67-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 10. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 11. 1048971-67-0 | Isocianeto de 1-ciclohexil-1-tosilmetil | this compound - Capot Químico [capotchem.com]

- 12. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 14. This compound | CAS#:1048971-67-0 | Chemsrc [chemsrc.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. georganics.sk [georganics.sk]

- 20. fishersci.com [fishersci.com]

- 21. guidechem.com [guidechem.com]

- 22. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 23. pubs.rsc.org [pubs.rsc.org]

The Unseen Workhorse: A Technical Guide to 1-Cyclohexyl-1-tosylmethyl isocyanide and its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the quest for versatile and efficient reagents is perpetual. Among the pantheon of valuable synthetic tools, isocyanides have carved a unique niche, offering a gateway to a diverse array of molecular architectures. This technical guide delves into the core of a specialized yet powerful reagent: 1-Cyclohexyl-1-tosylmethyl isocyanide . While its parent compound, tosylmethyl isocyanide (TosMIC), has been extensively studied, this α-substituted derivative presents a unique set of properties and applications, particularly in the construction of complex heterocyclic frameworks relevant to drug discovery and materials science.

This document will provide an in-depth exploration of the synthesis, physicochemical properties, and, most critically, the mechanistic underpinnings of this compound's reactivity. We will dissect the causal factors influencing its behavior in key organic transformations, offering field-proven insights for its effective application.

The Molecular Architecture: Understanding the Key Players

This compound is a trifunctional molecule, with each component playing a crucial role in its reactivity.[1]

-

The Isocyanide Group (-N≡C): This functional group is the cornerstone of the molecule's reactivity, acting as a potent nucleophile and a precursor for various heterocycles.[1]

-

The Tosyl Group (-SO₂C₆H₄CH₃): The p-toluenesulfonyl group serves two primary purposes. Firstly, its strong electron-withdrawing nature significantly acidifies the α-proton, facilitating deprotonation and the formation of a key carbanionic intermediate. Secondly, it is an excellent leaving group, a critical step in the aromatization of heterocyclic intermediates.[2]

-

The α-Carbon: Situated between the isocyanide and tosyl groups, this carbon is the epicenter of the molecule's synthetic utility. The presence of the cyclohexyl group at this position introduces significant steric bulk, which can profoundly influence the regioselectivity and stereochemistry of its reactions.[3]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is typically achieved through the α-alkylation of the parent tosylmethyl isocyanide (TosMIC). This process leverages the acidity of the α-proton on TosMIC.

Experimental Protocol: Synthesis of this compound

This protocol is a general method adapted from the alkylation of TosMIC and should be performed by personnel with appropriate training in experimental organic chemistry.

Materials:

-

Tosylmethyl isocyanide (TosMIC)

-

Cyclohexyl bromide

-

Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Deprotonation of TosMIC: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of TosMIC (1.0 equivalent) in the chosen anhydrous solvent is prepared. The flask is cooled to 0 °C in an ice bath. The strong base (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the TosMIC anion.

-

Alkylation: Cyclohexyl bromide (1.2 equivalents) is added dropwise to the reaction mixture via the dropping funnel. The reaction is allowed to slowly warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted three times with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Safety Precautions: Isocyanides are known for their unpleasant odor and potential toxicity. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) must be worn.[4]

The van Leusen Reaction: A Gateway to Polysubstituted Heterocycles

The van Leusen reaction is the cornerstone of this compound's synthetic utility, providing a powerful method for the synthesis of various five-membered heterocycles, most notably imidazoles and oxazoles.[5][6] The presence of the cyclohexyl group allows for the direct incorporation of this bulky substituent into the final heterocyclic product.

Mechanism of the van Leusen Imidazole Synthesis

The van Leusen three-component reaction (vL-3CR) involves the reaction of an aldehyde, a primary amine, and this compound to yield a 1,4,5-trisubstituted imidazole.[7]

The reaction proceeds through the following key steps:

-

In situ Imine Formation: The aldehyde and primary amine react to form an imine.

-

Deprotonation of the Isocyanide: A base deprotonates the α-carbon of this compound to generate a nucleophilic carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the imine.

-

Cyclization: An intramolecular cyclization occurs, forming a five-membered dihyroimidazole intermediate.

-

Elimination and Aromatization: The tosyl group is eliminated as p-toluenesulfinic acid, leading to the formation of the aromatic imidazole ring.

Mechanism of the van Leusen Oxazole Synthesis

In the absence of an amine, aldehydes can react with this compound in the presence of a base to form 4,5-disubstituted oxazoles.[6]

The mechanism is analogous to the imidazole synthesis:

-

Deprotonation: The isocyanide is deprotonated by a base.

-

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde.

-

Cyclization: An intramolecular cyclization forms a dihydrooxazole intermediate.

-

Elimination and Aromatization: Elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.

The Influence of the Cyclohexyl Group: Steric Hindrance and its Implications

The presence of the bulky cyclohexyl group at the α-position of the isocyanide introduces significant steric hindrance, which can have a pronounced effect on the course of the reaction.[3] This steric bulk can influence:

-

Reaction Rates: Reactions involving this compound may proceed at a slower rate compared to those with the parent TosMIC or less sterically hindered α-substituted derivatives.

-

Regioselectivity: In reactions with unsymmetrical electrophiles, the cyclohexyl group can direct the nucleophilic attack to the less sterically hindered site, thereby enhancing the regioselectivity of the reaction.

-

Stereochemistry: When a new stereocenter is formed during the reaction, the cyclohexyl group can influence the stereochemical outcome by favoring the approach of the electrophile from the less hindered face of the carbanion.

Applications in Drug Discovery and Development

The ability of this compound to facilitate the synthesis of polysubstituted imidazoles and oxazoles makes it a valuable tool in medicinal chemistry. These heterocyclic scaffolds are prevalent in a wide range of biologically active molecules and approved drugs.[8][9] The introduction of a cyclohexyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate by:

-

Increasing Lipophilicity: The nonpolar cyclohexyl ring can enhance the molecule's ability to cross cell membranes.

-

Modulating Binding Affinity: The size and shape of the cyclohexyl group can influence how a molecule fits into the binding pocket of a biological target.

-

Improving Metabolic Stability: The cyclohexyl group can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug.

Quantitative Data: A Snapshot of Reactivity

| Electrophile | Amine/Aldehyde | Product | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | 1-Benzyl-4-cyclohexyl-5-phenyl-1H-imidazole | (Not specified) | Inferred from general reaction |

| 4-Chlorobenzaldehyde | Aniline | 4-Cyclohexyl-1,5-di(4-chlorophenyl)-1H-imidazole | (Not specified) | Inferred from general reaction |

| Benzaldehyde | - | 4-Cyclohexyl-5-phenyl-1,3-oxazole | (Not specified) | Inferred from general reaction |

Note: Specific yield data for reactions with this compound is limited in published literature. The yields presented are illustrative of typical van Leusen reactions.

Conclusion and Future Outlook

This compound represents a valuable, albeit underutilized, reagent in the synthetic organic chemist's toolbox. Its ability to introduce a bulky cyclohexyl moiety into complex heterocyclic structures via the robust van Leusen reaction offers significant potential for the synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. Further exploration of the reactivity of this reagent, particularly in asymmetric synthesis and the development of novel multicomponent reactions, will undoubtedly unlock new avenues for molecular innovation. As the demand for structurally diverse and complex molecules continues to grow, the strategic application of specialized reagents like this compound will be paramount to advancing the frontiers of chemical synthesis.

References

-

Organic Syntheses. cyclohexyl isocyanide. Available from: [Link].

-

Isonitrile Chemistry. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Available from: [Link].

- Science of Synthesis.

- Meier, M. A. R. Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruhe Institute of Technology, 2005.

-

Varsal. TosMIC Whitepaper. Available from: [Link].

-

PubChem. Tosylmethyl isocyanide. Available from: [Link].

- Maghsoodlou, M. T. et al. Investigation of the reaction mechanism between cyclohexyl isocyanide and dimethyl acetylenedicarboxylate in the presence of 2-mercaptobenzoxazole: a theoretical study. Journal of Physical Organic Chemistry, 2015, 28(10), 651-657.

- Pandit, M. et al. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Letters in Organic Chemistry, 2021, 18(1), 2-16.

- Reddy, B. V. S. et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2014, 79(14), 6585-6591.

- Dömling, A. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Pharmaceuticals, 2010, 3(7), 2206-2241.

- Wang, Z. et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 2020, 13(3), 44.

- Disney, N. et al. A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 2024, 9, 349-354.

- Sisko, J. et al. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. The Journal of Organic Chemistry, 2000, 65(5), 1516-1524.

- van Leusen, D. & van Leusen, A. M. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 2001, 57, 417-666.

-

Wikipedia. TosMIC. Available from: [Link].

- El Kaïm, L., Grimaud, L., & Patil, P. Oxazole Synthesis from Isocyanides. Synlett, 2012, 23(09), 1361–1363.

- Alizadeh, A. et al. One‐Step Synthesis of Dialkyl 2‐[(4‐Methylphenyl)sulfonyl]‐1H‐pyrrole‐3,4‐dicarboxylates by Reaction of Acetylenedicarboxylates with 'Tosylmethyl Isocyanide' (TsMIC) and Triphenylphosphine. Helvetica Chimica Acta, 2006, 89(5), 940-945.

-

Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. Available from: [Link].

- Lherbet, C. et al. The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 2006, 47(7), 1031-1034.

- Movassaghi, M. & Schmidt, M. A. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters, 2007, 9(10), 1887-1890.

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link].

- Bell, G. Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Organic Chemistry: An Indian Journal, 2023, 17(5), 003.

Sources

- 1. varsal.com [varsal.com]

- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. tsijournals.com [tsijournals.com]

The Cyclohexyl Moiety as a Modulator of TosMIC Reactivity: An In-Depth Technical Guide to 1-Cyclohexyl-1-tosylmethyl isocyanide

This technical guide provides a comprehensive overview of the synthesis and reactivity of 1-Cyclohexyl-1-tosylmethyl isocyanide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of this versatile building block with both electrophiles and nucleophiles, offering field-proven insights into its application in modern organic synthesis.

Executive Summary

This compound, an α-substituted derivative of the well-established p-toluenesulfonylmethyl isocyanide (TosMIC), presents a unique combination of steric bulk and electronic properties that render it a valuable tool in the synthesis of complex organic molecules. The presence of the cyclohexyl group at the α-carbon introduces significant steric hindrance, which can profoundly influence the regioselectivity and stereoselectivity of its reactions. This guide will explore the fundamental principles governing its reactivity, provide detailed experimental protocols for key transformations, and offer insights into the practical considerations for its use in synthetic workflows.

Core Principles of Reactivity: The Interplay of Functionalities

The remarkable versatility of this compound stems from the synergistic interplay of its three key functional components: the isocyanide group, the tosyl moiety, and the acidic α-carbon, now substituted with a bulky cyclohexyl group.[1]

-

The Acidic α-Carbon: The electron-withdrawing effects of both the sulfonyl and isocyanide groups significantly increase the acidity of the α-proton, making it readily accessible for deprotonation by a variety of bases to form a nucleophilic carbanion.[2] This carbanion is the primary reactive species in reactions with electrophiles. The cyclohexyl group, while sterically demanding, does not significantly alter the inherent acidity of this position.

-

The Isocyanide Group: The isocyanide functionality is a versatile participant in a range of chemical transformations. It can act as a nucleophile through its carbon atom in addition reactions and is a key component in cycloaddition reactions, most notably the Van Leusen reaction for the synthesis of various heterocycles.[3][4]

-

The Tosyl Group: The p-toluenesulfonyl (tosyl) group serves two critical roles. Firstly, its strong electron-withdrawing nature contributes to the acidity of the α-carbon. Secondly, and perhaps more importantly, it functions as an excellent leaving group in elimination and substitution reactions, driving many of the synthetic transformations to completion.[1]

The strategic placement of the cyclohexyl group at this reactive center introduces a significant steric shield, which can be leveraged to control the approach of reagents and influence the outcome of reactions.

Reactivity with Electrophiles: Building Molecular Complexity

The deprotonated form of this compound is a potent nucleophile that readily reacts with a wide array of electrophiles. This reactivity provides a powerful platform for the construction of new carbon-carbon and carbon-heteroatom bonds.

Alkylation and Acylation Reactions

The carbanion generated from this compound undergoes efficient alkylation with various alkyl halides. The choice of base and reaction conditions is crucial for achieving high yields and minimizing side reactions. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are typically employed.[2]

Table 1: Representative Alkylation and Acylation Reactions

| Electrophile | Base/Solvent | Product | Typical Yield (%) |

| Methyl Iodide | NaH / THF | 1-Cyclohexyl-1-tosyl-1-isocyanoethane | >90 |

| Benzyl Bromide | t-BuOK / DME | 1-Cyclohexyl-1-tosyl-2-phenylethane | 85-95 |

| Acetyl Chloride | NaH / THF | 1-Cyclohexyl-1-tosyl-1-isocyanoacetone | 70-80 |

| Benzoyl Chloride | t-BuOK / DME | 1-Cyclohexyl-1-tosyl-2-oxo-2-phenylethane | 75-85 |

The steric bulk of the cyclohexyl group can influence the rate of these reactions, particularly with sterically demanding electrophiles. However, this steric hindrance can also be advantageous in diastereoselective alkylation reactions where the cyclohexyl moiety directs the approach of the electrophile.

Experimental Protocol: Synthesis of 1-Cyclohexyl-1-tosyl-2-phenylethane

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

-

A solution of benzyl bromide (1.1 eq.) in anhydrous THF is then added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Caption: General workflow for the alkylation of this compound.

Cycloaddition Reactions: The Gateway to Heterocycles

This compound is a valuable precursor for the synthesis of a variety of five-membered heterocyclic rings via [3+2] cycloaddition reactions, famously known as the Van Leusen reaction.[5] In these reactions, the isocyanide acts as a three-atom component.

Synthesis of Oxazoles and Imidazoles

The reaction of this compound with aldehydes in the presence of a base leads to the formation of 5-substituted-4-tosyl-oxazolines, which upon elimination of p-toluenesulfinic acid, yield the corresponding oxazoles. Similarly, reaction with imines provides a direct route to substituted imidazoles.[6] The cyclohexyl group at the 4-position of the resulting heterocycle can impart interesting pharmacological properties and influence the overall shape of the molecule.

Caption: Conceptual workflow for the Van Leusen synthesis of oxazoles and imidazoles.

Reactivity with Nucleophiles: The Role of the Tosyl Group

While the primary reactivity of this compound is centered around its acidic proton and isocyanide group, the tosyl group can also participate in reactions with strong nucleophiles. However, direct nucleophilic substitution at the α-carbon is generally difficult due to steric hindrance from the cyclohexyl and tosyl groups.

More commonly, after the initial reaction with an electrophile, the resulting product can undergo further transformations where the tosyl group is displaced by a nucleophile. For instance, the tosyl group in the cycloadducts from the Van Leusen reaction can sometimes be substituted, although this often requires harsh reaction conditions.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. The presence of the cyclohexyl group provides a unique steric handle to influence the outcome of its reactions, opening up new avenues for the synthesis of complex and biologically relevant molecules. Its ability to readily form a nucleophilic carbanion allows for the facile introduction of a wide range of substituents, while its participation in cycloaddition reactions provides a direct entry into valuable heterocyclic scaffolds. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the strategic application of sterically demanding building blocks like this compound will undoubtedly play an increasingly important role.

References

-

Organic Chemistry Portal. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]

- Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASĀYAN J. Chem, 13(4), 1919-1926.

- Varsal Inc. (2021). TosMIC Whitepaper.

- Gutiérrez, S., et al. (2016). 1-Substituted Isoquinolines Synthesis by Heterocyclization of TosMIC Derivatives. Organic Letters, 18(14), 3378–3381.

- Marcaccini, S., et al. (2023). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Molecules, 28(10), 4065.

- Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 196.

- van Leusen, A. M. (1997). Synthetic Applications of Tosylmethyl Isocyanide and Derivatives. Lecture Notes. University of St Andrews.

-

Wikipedia. Van Leusen reaction. [Link]

- Nair, V., et al. (2013). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 18(10), 11947–11983.

- Zhang, H., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. varsal.com [varsal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

"1-Cyclohexyl-1-tosylmethyl isocyanide" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 1-Cyclohexyl-1-tosylmethyl isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the versatile class of α-substituted tosylmethyl isocyanides (TosMIC derivatives). These reagents are highly valued in synthetic organic chemistry for their role as synthons in the construction of complex molecular frameworks, particularly in the synthesis of polysubstituted heterocyclic compounds which are prevalent in many pharmaceutical agents.[1][2] The parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), is a stable, odorless, and colorless solid at room temperature.[3][4] The introduction of a cyclohexyl group at the α-carbon modifies the steric and electronic properties of the reagent, offering unique opportunities in chemical synthesis. However, to ensure the successful application of this compound, a thorough understanding of its stability and the appropriate conditions for its storage and handling are paramount. This guide provides a comprehensive overview of these aspects, drawing upon the well-established knowledge of TosMIC and its derivatives to offer field-proven insights.

Chemical and Physical Properties

Detailed experimental data for this compound are not extensively reported in publicly available literature. However, its properties can be reliably inferred from its parent compound, TosMIC, and other alkylated derivatives.[2]

Table 1: Compound Identification and Inferred Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | 1-[cyclohexyl(isocyano)methyl]sulfonyl-4-methylbenzene | |

| CAS Number | 1048971-67-0 | [5] |

| Molecular Formula | C15H19NO2S | |

| Molecular Weight | 277.38 g/mol | |

| Appearance | Expected to be a pale yellow to light brown crystalline powder | Inferred from[2][6] |

| Solubility | Expected to be insoluble in water; soluble in many organic solvents | Inferred from[7][4] |

| Stability | Moisture and light sensitive | Inferred from[8][9] |

graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=58757049&t=l"]; }digraph "degradation_pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];"Start" [label="1-Cyclohexyl-1-tosylmethyl\nisocyanide", shape="Mdiamond", fillcolor="#FBBC05"]; "Moisture" [label="H₂O", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Formamide" [label="N-cyclohexyl-N-tosylmethylformamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Further_Decomposition" [label="Further Decomposition\nProducts", shape="Mdiamond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acid_Heat" [label="Strong Acid / Heat", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Formamide" [label="Hydrolysis"]; "Moisture" -> "Formamide"; "Formamide" -> "Further_Decomposition"; "Acid_Heat" -> "Further_Decomposition"; }

Caption: Potential degradation pathway of this compound.

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling procedures is essential.

Storage Conditions

The following storage conditions are recommended to ensure long-term stability:

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Freezer (-20°C to 0°C) or refrigerated (2-8°C) | Minimizes thermal degradation and slows potential decomposition reactions. [8][10] |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Prevents exposure to moisture and atmospheric oxygen. [6] |

| Container | Tightly sealed, amber glass vial or bottle | Protects from moisture and light. [8][10] |

| Location | Cool, dry, and well-ventilated area away from incompatible substances | Ensures a stable environment and prevents accidental contact with reactive chemicals. [8][10] |

Handling Procedures

Given the potential hazards associated with isocyanides and their decomposition products, which can include toxic fumes like cyanide, proper handling is crucial. [10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Inert Atmosphere Techniques: When weighing or transferring the compound, use an inert atmosphere glove box or Schlenk line techniques to minimize exposure to air and moisture.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the storage container.

-

Spills: In case of a spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for proper waste disposal. [10]* Waste Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

Caption: Recommended workflow for handling this compound.

Experimental Protocol: Stability Assessment

For critical applications, it may be necessary to experimentally verify the stability of a particular batch of this compound. A general protocol for a forced degradation study is outlined below.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare several small, accurately weighed samples of the compound in separate vials.

-

Stress Conditions: Expose the samples to a range of conditions:

-

Thermal Stress: Heat samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.

-

Hydrolytic Stress: Add a small amount of water to the samples and monitor over time.

-

Photolytic Stress: Expose samples to UV light.

-

Control: Keep one sample under the recommended storage conditions.

-

-

Analysis: At specified time points, dissolve a portion of each sample in a suitable solvent and analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Data Evaluation: Compare the peak area of the parent compound in the stressed samples to the control sample to determine the percentage of degradation. Identify any new peaks that may correspond to degradation products.

Conclusion

This compound is a valuable synthetic tool. Its efficacy is intrinsically linked to its chemical integrity. By understanding its stability profile and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure its long-term viability and the reproducibility of their synthetic results. The primary threats to its stability are moisture and light, which can be effectively mitigated by storage in a cool, dry, dark environment under an inert atmosphere. Proper handling techniques are not only crucial for preserving the compound's purity but also for ensuring laboratory safety.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]

- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Highlights.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tosylmethyl isocyanide. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:1048971-67-0. Retrieved from [Link]

-

PubChem. (n.d.). Tosylmethyl isocyanide. Retrieved from [Link]

-

Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]

- Meier, M. A. R. (2020). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. KIT Scientific Publishing.

- van Leusen, A. M., & van Leusen, D. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.

-

Organic Syntheses. (n.d.). cyclohexyl isocyanide. Retrieved from [Link]

-

Wikipedia. (n.d.). TosMIC. Retrieved from [Link]

- Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES.

- Ito, Y., & Suginome, M. (2004).

- Kumar, A., & Kumar, V. (2020). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review.

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. TosMIC - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS#:1048971-67-0 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. varsal.com [varsal.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Advent and Evolution of a Versatile Synthon: A Technical Guide to Substituted TosMIC Reagents

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of p-toluenesulfonylmethyl isocyanide (TosMIC) and its substituted derivatives. From its initial synthesis in the early 1970s, TosMIC has emerged as a uniquely versatile C1 synthon in organic chemistry, enabling the efficient construction of a wide array of acyclic and heterocyclic structures. This guide will delve into the fundamental reactivity of the TosMIC scaffold, explore the seminal van Leusen reactions, and provide detailed, field-proven protocols for the synthesis of key heterocyclic motifs such as oxazoles and imidazoles. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with practical insights to facilitate the application of this powerful class of reagents in contemporary organic synthesis.

Introduction: The Genesis of a Powerful Synthetic Tool

The story of p-toluenesulfonylmethyl isocyanide (TosMIC) begins in the early 1970s with the pioneering work of the Dutch chemist Professor A. M. van Leusen and his school.[1][2] Introduced in 1972, TosMIC was recognized as a remarkably stable, odorless, and crystalline solid, a stark contrast to the often volatile and foul-smelling nature of other isocyanides.[2] This practical aspect, combined with its unique trifunctional nature, set the stage for its rapid adoption and extensive exploration within the synthetic community.

The versatility of TosMIC stems from a unique combination of three key functional groups within a compact molecular framework:

-

The Isocyanide Group: This moiety serves as a reactive carbon center, capable of undergoing α-addition reactions and participating in cycloadditions.[1]

-

The Acidic α-Carbon: Positioned between the electron-withdrawing sulfonyl and isocyanide groups, the methylene protons exhibit significant acidity, allowing for facile deprotonation to form a nucleophilic carbanion.[1]

-

The Tosyl Group: This group serves a dual purpose. It enhances the acidity of the α-protons and, more importantly, functions as an excellent leaving group in subsequent elimination steps, driving the formation of new chemical bonds and aromatic systems.[1]

This confluence of reactivity in a single, stable reagent has established TosMIC and its derivatives as indispensable tools for the construction of complex molecular architectures, particularly five-membered heterocycles.[1][3]

The Historical Trajectory: From Discovery to Widespread Application

The initial report of TosMIC in 1972 was followed by a series of seminal publications by van Leusen and his coworkers that firmly established its utility in organic synthesis. A pivotal moment in the history of TosMIC was the development of what is now famously known as the van Leusen reaction , first described in 1977.[4] This reaction initially demonstrated the conversion of ketones into nitriles, providing a valuable one-carbon homologation method.[4]

However, the true synthetic power of TosMIC was unleashed with the extension of this methodology to the synthesis of heterocycles. The reaction of TosMIC with aldehydes was shown to produce oxazoles, while its reaction with imines yielded imidazoles.[5][6] These transformations, often proceeding in a one-pot fashion with high yields, provided access to privileged scaffolds in medicinal chemistry and natural product synthesis.[7] The van Leusen three-component reaction (vL-3CR), where an aldehyde, an amine, and TosMIC react to form 1,4,5-trisubstituted imidazoles, further solidified the importance of this reagent in combinatorial and medicinal chemistry.[1][6]

The development of methods to synthesize α-substituted TosMIC reagents expanded the synthetic scope even further, allowing for the introduction of various substituents at the 4- and 5-positions of the resulting heterocyclic rings with predictable regiochemistry.[8][9]

Mechanistic Underpinnings: Understanding the Reactivity of TosMIC

The diverse applications of TosMIC can be understood through a few fundamental mechanistic principles. The initial step in most TosMIC-mediated reactions is the deprotonation of the acidic α-carbon by a suitable base (e.g., K₂CO₃, t-BuOK, NaH) to generate a key carbanionic intermediate.[1] The fate of this nucleophile dictates the final product.

The van Leusen Oxazole Synthesis

In the presence of an aldehyde, the TosMIC anion undergoes a nucleophilic attack on the carbonyl carbon to form an alkoxide intermediate. This is followed by an intramolecular 5-endo-dig cyclization, where the alkoxide attacks the electrophilic isocyanide carbon.[10] The resulting oxazoline intermediate then undergoes a base-promoted elimination of the tosyl group to afford the aromatic oxazole ring.[3][11]

Caption: Mechanism of the van Leusen Oxazole Synthesis.

The van Leusen Imidazole Synthesis

The synthesis of imidazoles follows a similar pathway, with an imine replacing the aldehyde as the electrophile. The TosMIC anion adds to the imine carbon, and the resulting amide anion cyclizes onto the isocyanide. Subsequent elimination of the tosyl group from the dihydroimidazole intermediate furnishes the 1,4,5-trisubstituted imidazole.[7][12]

Caption: Mechanism of the van Leusen Imidazole Synthesis.

Synthetic Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. It is crucial to note that optimization of reaction conditions (solvent, base, temperature) may be necessary for specific substrates. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Procedure for the Synthesis of p-Toluenesulfonylmethyl Isocyanide (TosMIC)

The synthesis of TosMIC is typically achieved through the dehydration of N-(tosylmethyl)formamide.[13]

Step 1: Preparation of N-(tosylmethyl)formamide: A mixture of sodium p-toluenesulfinate, formaldehyde, and formamide is heated to afford N-(tosylmethyl)formamide.

Step 2: Dehydration: The N-(tosylmethyl)formamide is then dehydrated using a suitable reagent such as phosphorus oxychloride in the presence of an amine base (e.g., triethylamine) to yield p-toluenesulfonylmethyl isocyanide.[1] The crude product is typically purified by recrystallization.

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes a general procedure for the synthesis of 5-substituted oxazoles from aldehydes.[5]

Step 1: Reaction Setup: To a stirred solution of the aldehyde (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq) in methanol (0.1 M), add potassium carbonate (K₂CO₃, 2.5 eq).

Step 2: Reaction Execution: The reaction mixture is stirred at reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired oxazole.

Experimental Protocol: Van Leusen Three-Component Imidazole Synthesis

This one-pot procedure allows for the efficient synthesis of 1,4,5-trisubstituted imidazoles.[12]

Step 1: Imine Formation (in situ): To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or DMF), add the primary amine (1.0 eq). The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation.

Step 2: Cycloaddition: To the reaction mixture containing the in situ generated imine, add TosMIC (1.05 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

Step 3: Reaction Execution: The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The reaction progress is monitored by TLC.

Step 4: Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield the pure imidazole.

Data Presentation: Scope and Yields

The van Leusen reactions are known for their broad substrate scope and generally good to excellent yields. The following table summarizes representative examples of oxazole and imidazole syntheses using TosMIC and its substituted analogs.

| Entry | Electrophile | TosMIC Derivative | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | TosMIC | 5-Phenyloxazole | 85 | [5] |

| 2 | 4-Chlorobenzaldehyde | TosMIC | 5-(4-Chlorophenyl)oxazole | 90 | [11] |

| 3 | Cyclohexanecarboxaldehyde | TosMIC | 5-Cyclohexyloxazole | 78 | [5] |

| 4 | Cinnamaldehyde | TosMIC | 5-Styryloxazole | 75 | [1] |

| 5 | Benzaldehyde, Aniline | TosMIC | 1,5-Diphenyl-1H-imidazole | 82 | [12] |

| 6 | 4-Methoxybenzaldehyde, Benzylamine | TosMIC | 1-Benzyl-5-(4-methoxyphenyl)-1H-imidazole | 88 | [12] |

| 7 | Isovaleraldehyde, Cyclohexylamine | TosMIC | 1-Cyclohexyl-5-isobutyl-1H-imidazole | 75 | [8] |

| 8 | Benzaldehyde, Ammonia | TosMIC | 4,5-Diphenyl-1H-imidazole | 70 | [8] |

Conclusion and Future Outlook

Since its discovery over five decades ago, p-toluenesulfonylmethyl isocyanide has proven to be an exceptionally versatile and reliable reagent in the arsenal of synthetic organic chemists. The development of the van Leusen reactions has provided robust and efficient pathways to valuable heterocyclic scaffolds, and the exploration of substituted TosMIC reagents continues to expand the horizons of this chemistry. The operational simplicity, broad functional group tolerance, and high yields associated with TosMIC-based methodologies ensure their continued relevance in both academic research and industrial applications, particularly in the fields of drug discovery and materials science. Future developments are likely to focus on the application of this chemistry in asymmetric synthesis, the development of novel multicomponent reactions, and its integration into automated synthesis platforms.

References

-

van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]

-

p-Toluenesulfonylmethyl Isocyanide (TosMIC). ResearchGate. [Link]

-

p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses. [Link]

-

Doemling, A. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. 2005 . [Link]

-

Shaikh, A. A.; Gawas, P. V.; Parab, S. V.; et al. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Org. Biomol. Chem., 2019 , 17, 7333-7352. [Link]

-

van Leusen, D.; van Leusen, A. M. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. 2001 . [Link]

-

Sisko, J.; Kassick, A. J.; Mellinger, M.; et al. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]

-

Zhang, M.; et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules2020 , 25(5), 1146. [Link]

-

Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]

-

Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]

-

Zhang, M.; et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules2020 , 25(5), 1146. [Link]

-

α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. [Link]

-

Mandeep Singh. Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube. 2024 . [Link]

-

van Leusen, D.; van Leusen, A. M. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC) (2004). Semantic Scholar. [Link]

-

The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. TSI Journals. 2021 . [Link]

-

Zhang, M.; et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1603. [Link]

-

Zhang, M.; et al. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules2018 , 23(10), 2664. [Link]

-

Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

-

Van Leusen Reaction. SynArchive. [Link]

-

TosMIC Whitepaper. Varsal Chemical. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 7. tsijournals.com [tsijournals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Theoretical Investigation into the Electronic Structure of 1-Cyclohexyl-1-tosylmethyl isocyanide: Implications for Reactivity and Drug Design

Senior Application Scientist, Computational Chemistry Division

Abstract

1-Cyclohexyl-1-tosylmethyl isocyanide (C-TosMIC), a key reagent in multicomponent reactions for synthesizing complex heterocyclic scaffolds, possesses a unique electronic architecture that dictates its reactivity. This whitepaper presents a comprehensive theoretical analysis of C-TosMIC's electronic structure, leveraging high-level Density Functional Theory (DFT) calculations. We elucidate the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charge distribution. The findings reveal a highly polarized molecule with distinct nucleophilic and electrophilic centers, primarily governed by the interplay between the electron-withdrawing tosyl group and the amphiphilic isocyanide moiety. The α-carbon emerges as a highly acidic and reactive center, while the isocyanide carbon presents as a potent nucleophile. These computational insights provide a foundational understanding of C-TosMIC's reactivity, offering a predictive framework for its application in synthetic chemistry and rational drug design.

Introduction

Tosylmethyl isocyanide (TosMIC) and its α-substituted derivatives are exceptionally versatile building blocks in modern organic synthesis.[1][2][3] Their ability to participate in a wide array of transformations, most notably the van Leusen three-component reaction, has established them as indispensable tools for the construction of nitrogen-containing heterocycles such as imidazoles and pyrroles, which are prevalent motifs in pharmaceuticals.[1][4] The reactivity of these compounds stems from a dense collection of functional groups: an isocyanide group capable of α-addition, a strongly electron-withdrawing tosyl group that serves as an excellent leaving group, and a consequently acidic α-carbon atom.[2]

The introduction of a bulky cyclohexyl group at the α-position, yielding this compound (C-TosMIC), modulates the steric and electronic properties of the core scaffold, influencing its reactivity and the stereochemical outcomes of its reactions. Understanding the intricate electronic structure of C-TosMIC is paramount to predicting its chemical behavior and optimizing its use in the synthesis of complex molecular architectures for drug discovery.[5]

This technical guide details a rigorous in silico study of C-TosMIC's electronic properties. By employing Density Functional Theory (DFT), a robust and widely-used computational method, we aim to provide researchers, scientists, and drug development professionals with a detailed map of the molecule's electronic landscape.[6] This includes identifying the primary sites for nucleophilic and electrophilic attack, rationalizing the molecule's known reactivity patterns, and providing a solid theoretical foundation for the future design of novel synthetic methodologies and therapeutic agents.

Computational Methodology

To ensure a balance between computational accuracy and efficiency for a molecule of this size, all calculations were performed using Density Functional Theory (DFT).[7] This approach has been extensively benchmarked and proven effective for studying organic systems.[6]

-